molecular formula C12H5Br5O B047560 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene CAS No. 189084-64-8

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene

Cat. No. B047560
M. Wt: 564.7 g/mol
InChI Key: NSKIRYMHNFTRLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated benzene derivatives often involves cross-coupling reactions. For example, Nishide et al. (2001) detailed the preparation of a propeller-like structured compound through the cross-coupling of 1,3,5-tribromobenzene, highlighting a methodology that could be analogous to synthesizing 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene (Nishide, Doi, Oyaizu, & Tsuchida, 2001).

Molecular Structure Analysis

Molecular structure analysis of brominated benzene derivatives, such as the study by Rot et al. (2000) on tin and mercury derivatives of benzene, provides insights into the crystal structures and spectral properties of these compounds. These studies often reveal complex arrangements and interactions at the molecular level, which would be relevant for understanding the structure of 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene (Rot, Kanter, Bickelhaupt, Smeets, & Spek, 2000).

Chemical Reactions and Properties

Chemical reactions involving brominated benzene derivatives can include electrophilic substitutions and coupling reactions. Studies like those by Thorat, Bhong, and Karade (2013) investigate the use of brominated compounds in chlorination and oxidation reactions, indicating a range of chemical behaviors that such structures can exhibit (Thorat, Bhong, & Karade, 2013).

Physical Properties Analysis

Physical properties of brominated benzene derivatives can vary widely but typically include details on their crystalline structure, melting points, and solubility. For instance, the study by Manfroni et al. (2021) on dibromo-bis(phenylalkoxy)benzene derivatives highlights the impact of molecular interactions on the physical properties of these compounds, providing a framework for understanding the physical characteristics of 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene (Manfroni, Prescimone, Constable, & Housecroft, 2021).

Chemical Properties Analysis

The chemical properties of brominated benzene derivatives, such as reactivity, stability, and interaction with other chemicals, are crucial for their application in various fields. Studies on compounds like 1,3,5-tris(hydrogensulfato) benzene as a catalyst for synthesis reactions underscore the potential chemical functionalities these compounds can have, providing insights into the chemical properties of 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Scientific Research Applications

Biomolecule-Ligand Complex Study

  • Field : Biochemistry
  • Application : This compound is used in the study of biomolecule:ligand complexes .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these studies are not specified in the source .

Free Energy Calculations

  • Field : Thermodynamics
  • Application : It is used in free energy calculations .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these calculations are not specified in the source .

Structure-Based Drug Design

  • Field : Pharmacology
  • Application : This compound is used in structure-based drug design .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these designs are not specified in the source .

Refinement of X-Ray Crystal Complexes

  • Field : Crystallography
  • Application : It is used in the refinement of x-ray crystal complexes .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these refinements are not specified in the source .

Synthesis of Rubin’s Aldehyde

  • Field : Organic Chemistry
  • Application : This compound is used in the synthesis of Rubin’s Aldehyde .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these syntheses are not specified in the source .

Internal Standard in Gas Chromatography-Mass Spectrometry

  • Field : Analytical Chemistry
  • Application : This compound acts as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these analyses are not specified in the source .

Flame Retardant

  • Field : Material Science
  • Application : This compound is used as a flame retardant incorporated into various consumer products to prevent flame propagation .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

Internal Standard in Gas Chromatography-Mass Spectrometry

  • Field : Analytical Chemistry
  • Application : This compound acts as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these analyses are not specified in the source .

Flame Retardant

  • Field : Material Science
  • Application : This compound is used as a flame retardant incorporated into various consumer products to prevent flame propagation .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of these applications are not specified in the source .

properties

IUPAC Name

1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKIRYMHNFTRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052689
Record name 2,2',4,4',6-Pentabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene

CAS RN

189084-64-8
Record name BDE 100
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189084-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentabrominated diphenyl ether 100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',6-Pentabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW2W2K0A6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

97 - 98 °C
Record name 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Li - 2016 - research.library.mun.ca
Surface microlayer (SML) is critical to various Earth system processes due to its unique physiochemical properties. One of main concerns regarding SML is regarding the persistent …
Number of citations: 1 research.library.mun.ca
J Goerdten, L Yuan, I Huybrechts, V Neveu… - … Biomarkers & Prevention, 2022 - AACR
Reproducibility of the blood and urine exposome – a systematic literature review and meta-analysis Page 1 Reproducibility of the blood and urine exposome – a systematic literature …
Number of citations: 4 aacrjournals.org

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